N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenyl-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-17(18-13-15-9-6-12-21-15)16(19-10-4-5-11-19)14-7-2-1-3-8-14/h1-12,16H,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIXNQWLROREPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CO2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetamide under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which allows the reaction to proceed under mild conditions with good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl and pyrrole derivatives.
Scientific Research Applications
Chemical and Biological Properties
Chemical Structure:
N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide features a furan ring, a phenyl group, and a pyrrole ring. This combination of functional groups contributes to its reactivity and biological interactions.
Molecular Formula: C18H18N2O2
Molecular Weight: 298.35 g/mol
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its unique structural features. Research indicates that it may exhibit:
Antimicrobial Properties: Studies have shown that compounds with similar structures often possess significant antimicrobial activity. The furan and pyrrole moieties are known to enhance the compound's interaction with microbial targets.
Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways remain under investigation, but initial results indicate promising activity against various cancer cell lines .
Chemical Research
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities or novel properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Functional and Application Insights
- The pyrrole and phenyl groups in the target may also align with pharmacophores seen in pharmaceuticals, as seen in patent-derived analogs ().
- Stereochemical Considerations: The trifluoroacetamide derivative D-95 () exhibits significant optical activity ([α]D = –53), highlighting the role of stereochemistry in bioactivity. The target compound’s non-chiral structure may simplify synthesis but limit enantiomer-specific interactions .
Characterization Techniques
Biological Activity
N-(furan-2-ylmethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is an organic compound characterized by its unique structural features, including a furan ring, a phenyl group, and a pyrrole ring. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrrole ring : A five-membered ring with nitrogen.
- Phenyl group : A benzene derivative that enhances the compound's reactivity.
Synthesis Methods
The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 2-phenyl-2-(1H-pyrrol-1-yl)acetamide. Common methods include:
- Catalytic Condensation : Using iron (III) chloride in water to facilitate the reaction under mild conditions.
- Purification Techniques : Employing methods such as recrystallization or chromatography to achieve high purity and yield.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing pyrrole and furan moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity .
The presence of both furan and pyrrole rings in this compound suggests a potential for similar or enhanced antimicrobial effects.
Anticancer Activity
Research has indicated that compounds with pyrrole structures can induce apoptosis in cancer cells. The mechanisms may involve:
- Inhibition of Specific Enzymes : Targeting enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : Binding to receptors involved in cell signaling pathways that regulate growth and survival .
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Modulation : Interacting with specific enzymes to alter their activity.
- Receptor Binding : Potentially affecting signaling pathways critical for cellular functions .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(furan-2-ylmethyl)-2-phenyacetamide | Lacks pyrrole ring | Limited biological activity |
| 2-phenylenediamine | Lacks furan ring | Moderate antibacterial properties |
The dual presence of furan and pyrrole rings in N-(furan-2-ylmethyl)-2-phenylenediamine enhances its reactivity and potential biological activity compared to its analogs.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Pyrrole Derivatives : Investigated the antibacterial activity against E. coli and S. aureus, showing promising results with MIC values significantly lower than standard antibiotics .
- Anticancer Research : Evaluated the cytotoxic effects on human cancer cell lines (HeLa and A549), highlighting the potential of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
